molecular formula C6H5N3O B11779402 4-Amino-3-hydroxypicolinonitrile

4-Amino-3-hydroxypicolinonitrile

Cat. No.: B11779402
M. Wt: 135.12 g/mol
InChI Key: GPBOMKCVNFZXGO-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxypicolinonitrile is a pyridine derivative characterized by a nitrile group at position 2, an amino group at position 4, and a hydroxyl group at position 3. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitrile and hydroxyl moieties, which enable diverse functionalization .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

4-amino-3-hydroxypyridine-2-carbonitrile

InChI

InChI=1S/C6H5N3O/c7-3-5-6(10)4(8)1-2-9-5/h1-2,10H,(H2,8,9)

InChI Key

GPBOMKCVNFZXGO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxypicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This method utilizes gold(I)-catalyzed cyclization under mild reaction conditions in a stepwise and one-pot fashion . Another method involves the preparation of 4,6-dibromo-3-hydroxypicolinonitrile from furfural through a series of chemical steps, including cyano-amination, amine salt formation, and bromination-rearrangement .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-amino-3-oxopicolinonitrile.

    Reduction: Formation of 4-amino-3-hydroxyaminopicoline.

    Substitution: Formation of various substituted picolinonitriles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-hydroxypicolinonitrile serves as an essential intermediate in synthesizing biologically active compounds. Its structure allows for modifications that can lead to new drug candidates targeting various diseases.

Case Study : In a study focusing on enzyme inhibitors, derivatives of this compound were synthesized and evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated promising activity against certain targets, suggesting potential therapeutic applications .

Biological Studies

The compound has been utilized in biological research to investigate its role as a building block for synthesizing bioactive molecules. Its interactions with enzymes and receptors can modulate biological pathways, making it a valuable tool in pharmacological studies.

Mechanism of Action : The amino and hydroxyl groups enable the formation of hydrogen bonds, facilitating interactions with target proteins. This property is crucial for developing enzyme inhibitors that could lead to new treatments for conditions like cancer and neurodegenerative diseases.

Agricultural Chemistry

Recent studies have explored the application of this compound in developing agrochemicals. Its derivatives have shown potential as acaricides and fungicides, providing effective solutions for pest control.

Field Trials : In greenhouse tests, compounds derived from this compound exhibited significant acaricidal activity against pests such as Tetranychus cinnabarinus, outperforming traditional pesticides .

Comparison with Related Compounds

Compound NameKey FeaturesApplications
3-Hydroxy-4-methylpicolinonitrileLacks amino group; less versatileLimited biological activity
3-Hydroxy-4-phenylpicolinonitrileSimilar structure; lower reactivityUsed in organic synthesis
3-Hydroxy-4-pentylpicolinonitrileLonger alkyl chain; altered solubilityPotentially useful in drug design

The presence of both amino and hydroxyl groups in this compound provides unique reactivity compared to its analogs, making it a more valuable intermediate for various chemical syntheses .

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxypicolinonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-amino-3-hydroxypicolinonitrile and related picolinonitrile derivatives:

Compound Name Substituent at Position 3 Substituent at Position 4 Key Functional Groups Reference
This compound Hydroxyl (-OH) Amino (-NH2) Nitrile, Hydroxyl, Amino
3-Amino-5-(3-hydroxypropyl)picolinonitrile Hydroxypropyl (-CH2CH2CH2OH) None Nitrile, Hydroxypropyl
4-Alkoxy-3-hydroxypicolinic acid Hydroxyl (-OH) Alkoxy (-OR) Carboxylic acid, Alkoxy
3-(Aminomethyl)picolinonitrile None Aminomethyl (-CH2NH2) Nitrile, Aminomethyl

Key Observations :

  • Reactivity: The nitrile group in this compound allows nucleophilic substitutions, contrasting with carboxylic acid derivatives (e.g., picolinic acids), which undergo decarboxylation or esterification .

Key Observations :

  • Alkoxy-substituted analogs (e.g., 4-alkoxy-3-hydroxypicolinic acids) require additional hydrolysis steps compared to nitrile retention in this compound .

Physicochemical and Analytical Data

While direct data for this compound is absent in the evidence, comparisons can be inferred:

Compound LCMS (m/z) HPLC Retention Time Solubility
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (analog) 245 [M+H]+ 0.75 min (HPLC) Low in water
3-Hydroxy-4-substituted picolinonitriles Not reported Not reported Moderate in MeOH

Key Observations :

  • Nitrile-containing compounds generally exhibit lower water solubility compared to carboxylic acid derivatives, impacting their bioavailability .
  • LCMS and HPLC data for this compound remain uncharacterized in the provided sources, highlighting a gap in current literature.

Biological Activity

4-Amino-3-hydroxypicolinonitrile is a chemical compound belonging to the class of picolinonitriles, characterized by a pyridine ring with an amino group at the 4-position and a hydroxyl group at the 3-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C6H5N3OC_6H_5N_3O with a molecular weight of 135.12 g/mol. The synthesis typically involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage, often utilizing gold(I)-catalyzed methods under mild conditions .

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
IUPAC Name4-amino-3-hydroxypyridine-2-carbonitrile
InChIInChI=1S/C6H5N3O/c7-3-5-6(10)4(8)1-2-9-5/h1-2,10H,(H2,8,9)
Canonical SMILESC1=CN=C(C(=C1N)O)C#N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding, allowing the compound to modulate enzyme activity and receptor interactions. This mechanism is crucial for its role as a potential enzyme inhibitor and in the synthesis of bioactive compounds .

Biological Applications

Research indicates that this compound serves multiple roles in biological systems:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which can be beneficial in drug development.
  • Building Block for Bioactive Compounds : The compound acts as an intermediate in synthesizing various biologically active molecules, particularly those containing pyridine structures .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
  • Neuroprotective Effects : Research has indicated that compounds similar to this compound can enhance neurotransmitter release at neuromuscular junctions, potentially benefiting conditions like multiple sclerosis .
  • Synthesis of Derivatives : Investigations into the synthesis of substituted derivatives have shown that modifications can enhance biological activity, making them suitable candidates for further pharmacological studies .

Comparative Analysis

When compared to other similar compounds such as 3-Hydroxy-4-methylpicolinonitrile and 3-Hydroxy-4-pentylpicolinonitrile, this compound stands out due to its dual functional groups (amino and hydroxyl), which provide versatile reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
This compoundAmino and hydroxyl groupsEnzyme inhibition, antimicrobial properties
3-Hydroxy-4-methylpicolinonitrileMethyl substitutionModerate biological activity
3-Hydroxy-4-pentylpicolinonitrilePentyl chain increases lipophilicityLimited biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-hydroxypicolinonitrile, and how can purity be validated?

  • Methodology : Synthesis typically involves nitrile functionalization and regioselective hydroxylation/amination of pyridine derivatives. For example, nitrile introduction via cyanation reactions (e.g., using CuCN or Pd-catalyzed cross-coupling) followed by hydroxylation (e.g., hydroxylamine derivatives) and amino group protection/deprotection. Validate purity via HPLC (≥95% purity threshold), NMR (proton integration for functional groups), and FT-IR (confirm nitrile C≡N stretch ~2200 cm⁻¹). Use elemental analysis for stoichiometric validation .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies under controlled pH (e.g., 2–12), temperature (4°C–60°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS (degradant identification). Store the compound in anhydrous, inert atmospheres (argon) at –20°C to prevent hydrolysis of the nitrile group .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), hydroxyl (–OH, δ 5–6 ppm, exchangeable), and amine (–NH₂, δ 2–4 ppm).
  • XRD : Resolve crystal structure to confirm regiochemistry of hydroxyl/amino groups.
  • HRMS : Validate molecular ion ([M+H]⁺) and fragment patterns to rule out isomers .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s electronic properties for target applications?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Correlate with experimental reactivity (e.g., nitrile participation in cycloadditions). Use molecular docking to predict binding affinity in biological systems (e.g., enzyme inhibitors) .

Q. What strategies resolve contradictions in reported reaction yields or catalytic efficiencies involving this compound?

  • Methodology :

  • Systematic Review : Compare solvent polarity, catalyst loading (e.g., Pd vs. Cu), and reaction times across studies.
  • Controlled Replication : Reproduce conflicting experiments with standardized conditions (e.g., inert atmosphere, anhydrous solvents).
  • In Situ Monitoring : Use techniques like Raman spectroscopy to detect transient intermediates (e.g., iminonitrile species) that may influence yield .

Q. How can researchers design kinetic studies to elucidate the mechanism of this compound’s participation in multicomponent reactions?

  • Methodology : Conduct time-resolved experiments (e.g., stopped-flow UV-Vis) to track intermediate formation. Vary reactant stoichiometry (e.g., pseudo-first-order conditions) and analyze rate laws. Isotopic labeling (¹⁵N/²H) can confirm proton transfer steps. Validate mechanisms via trapping experiments (e.g., TEMPO for radical pathways) .

Q. What advanced analytical approaches are recommended for detecting trace impurities in this compound samples?

  • Methodology : Use UPLC-QTOF-MS for high-resolution impurity profiling (<0.1% detection limit). Pair with ion chromatography for anionic byproducts (e.g., cyanide from nitrile hydrolysis). Validate with spike-and-recovery studies using synthesized impurity standards .

Methodological Best Practices

  • Synthesis Optimization : Screen catalysts (e.g., Pd/C, Ni complexes) and solvents (DMF vs. THF) to balance yield and regioselectivity .
  • Data Validation : Cross-reference spectroscopic data with NIST databases to avoid misassignment .
  • Ethical Replication : Disclose all experimental parameters (e.g., humidity, stirring rates) to enable reproducibility .

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